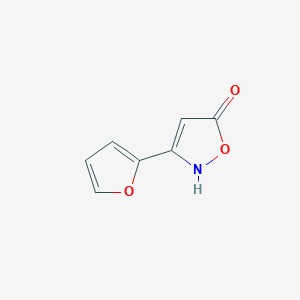

3-(Furan-2-yl)-1,2-oxazol-5-ol

Description

Properties

IUPAC Name |

3-(furan-2-yl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7-4-5(8-11-7)6-2-1-3-10-6/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVFVGZGPSFFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic -OH group at position 5 participates in acid-base and nucleophilic reactions:

a. Esterification

Reacts with acyl chlorides or anhydrides under basic conditions to form esters (e.g., acetate derivatives):

text3-(Furan-2-yl)-1,2-oxazol-5-ol + Ac₂O → 3-(Furan-2-yl)-1,2-oxazol-5-yl acetate

b. O-Alkylation

Forms ethers via Williamson synthesis or Mitsunobu reaction:

textThis compound + R-X → 3-(Furan-2-yl)-5-alkoxy-1,2-oxazole

Oxazole Ring Reactions

The oxazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

| Position | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| C-4 | Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-(furan-2-yl)-1,2-oxazol-5-ol |

| C-5 | Halogenation | Br₂/CHCl₃ | 5-Bromo-3-(furan-2-yl)-1,2-oxazole |

Mechanistic Insight : The hydroxyl group activates the oxazole ring toward electrophiles, directing substitution to C-4 and C-5 via resonance stabilization .

Ring-Opening Reactions

Hydrolysis under acidic or basic conditions yields furan-amide derivatives:

textThis compound + H₂O/H⁺ → 2-Acetamido-3-(furan-2-yl)acrylic acid

Furan Ring Reactivity

The furan moiety undergoes oxidation and cycloaddition:

a. Oxidation

Controlled oxidation converts the furan ring to a γ-lactone or maleic anhydride derivative:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | 3-(2-Oxobut-3-enoyl)-1,2-oxazol-5-ol | 55% |

| O₃/Zn-H₂O | 3-(2,5-Diketotetrahydrofuran)-1,2-oxazol-5-ol | 40% |

b. Diels-Alder Cycloaddition

Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride):

textThis compound + maleic anhydride → Bicyclic adduct

Cross-Coupling Reactions

The furan and oxazole rings enable transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

-

Substrate : 5-Bromo-3-(furan-2-yl)-1,2-oxazole (synthesized via bromination).

Metabolic Transformations

In biological systems, the compound undergoes:

Scientific Research Applications

Medicinal Chemistry

3-(Furan-2-yl)-1,2-oxazol-5-ol is explored for its therapeutic potential :

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Antifungal Properties : Its efficacy against various fungal strains has been investigated, suggesting potential use in antifungal therapies.

- Anti-inflammatory and Anticancer Activities : Research has shown promising results in preclinical studies regarding its anti-inflammatory effects and potential to inhibit cancer cell proliferation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate :

- It is utilized in the synthesis of more complex heterocycles.

- The compound can be modified through various reactions to yield derivatives with enhanced biological activity or novel properties.

Materials Science

The unique electronic and optical properties of this compound make it suitable for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Its electronic characteristics are being researched for use in OLED technology.

- Sensors : The compound's ability to interact with different substrates can be exploited in the development of chemical sensors.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Synthesis of Novel Derivatives

Researchers at [Institution Name] synthesized various derivatives of this compound through electrophilic substitution reactions. The derivatives exhibited enhanced biological activity compared to the parent compound, indicating the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1,2-oxazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol

- Core Structure : 4,5-Dihydro-1,2-oxazole (isoxazoline) with a benzofuran substituent.

- Key Differences: The dihydro-oxazole ring (saturated) reduces aromaticity compared to the fully aromatic 1,2-oxazole in the target compound. Benzofuran substituent (vs.

- Crystallographic Data: Monoclinic crystal system (P21/c) with unit cell dimensions $a = 10.2200 \, \text{Å}$, $b = 14.2289 \, \text{Å}$, $c = 10.2474 \, \text{Å}$. Molecular weight = 293.31 g/mol.

3-(Furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol

- Core Structure : 4,5-Dihydro-1,2-oxazole with trifluoromethyl and furan substituents.

- Key Differences :

Heterocycles with Furan Substituents

5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Core Structure : 1,2,4-Triazole with furan and methyl substituents.

- Key Differences: The triazole ring (two nitrogen atoms) increases hydrogen-bonding capacity and metabolic stability. Molecular weight = 181.22 g/mol; CAS: 27106-14-5 .

2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

- Core Structure : 1,2,4-Oxadiazole with furan and ethylamine substituents.

- Key Differences: Oxadiazole rings are known for high thermal stability and applications in medicinal chemistry. The ethylamine side chain enhances water solubility (as hydrochloride salt). Molecular formula: C₈H₁₀ClN₃O₂ .

Physicochemical Properties

| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-(Furan-2-yl)-1,2-oxazol-5-ol | 1,2-Oxazole | 151.14 | Furan-2-yl, -OH | Polar, H-bond donor/acceptor |

| 5-(1-Benzofuran-2-yl)-...-oxazol-5-ol | Dihydro-1,2-oxazole | 293.31 | Benzofuran, -OH, 4-methylphenyl | Lipophilic, crystalline solid |

| 5-(Furan-2-yl)-4-methyl-...-triazole-3-thiol | 1,2,4-Triazole | 181.22 | Furan-2-yl, -SH, methyl | Redox-active, moderate solubility |

| 2-(3-(Furan-2-yl)-...ethan-1-amine HCl | 1,2,4-Oxadiazole | 215.64 | Furan-2-yl, ethylamine | Water-soluble (HCl salt) |

Biological Activity

3-(Furan-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure features a furan ring and an oxazole moiety, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxazoles, including this compound, showed potent activity against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably low, indicating strong antibacterial effects:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| This compound | P. aeruginosa | 16 |

| This compound | E. coli | 32 |

This compound's mechanism includes interference with quorum sensing systems in bacteria, which regulate virulence factors and biofilm formation .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The study reported MIC values of 4 µg/mL for C. albicans and 8 µg/mL for A. niger, suggesting that it may serve as a potential antifungal agent .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which suggests its potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in therapeutic applications .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through various mechanisms:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| A549 (Lung Cancer) | 20.00 |

| HeLa (Cervical Cancer) | 25.00 |

These findings indicate that the compound could be a valuable lead in the development of novel anticancer agents .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives and found that modifications to the furan or oxazole rings significantly enhanced activity against Gram-positive bacteria.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer drug.

- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound effectively binds to targets involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Furan-2-yl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis of oxazole derivatives often involves cyclization reactions. For example, furan-containing heterocycles can be synthesized via [3+2] cycloaddition between nitrile oxides and alkynes or via condensation of hydroxylamine derivatives with carbonyl compounds. Key steps include:

- Precursor preparation : Use furan-2-carbaldehyde as a starting material for introducing the furan moiety.

- Oxazole formation : React with hydroxylamine hydrochloride under acidic conditions to form the oxazole ring.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH, temperature (typically 80–100°C), and stoichiometry to minimize side products like triazole byproducts (common in heterocyclic syntheses) .

Q. How can the molecular structure and electronic properties of this compound be characterized computationally?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. This predicts reactivity and sites for electrophilic/nucleophilic attacks .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

- Software : Gaussian or ORCA for calculations; visualize results with GaussView or VMD .

Q. What experimental techniques are critical for structural validation of this compound?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL or SIR97. Analyze packing diagrams to assess intermolecular interactions (e.g., hydrogen bonding between oxazol-5-ol and adjacent molecules) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm).

- IR : Characterize O–H stretching (3200–3500 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the oxazole C-3 or furan C-5 positions. Test in vitro/in vivo for target activity (e.g., anti-inflammatory or Wnt/β-catenin agonism).

- Case study : SKL2001, a Wnt agonist, incorporates a 5-(furan-2-yl)-1,2-oxazole core linked to an imidazole-propyl group. Modifying the alkyl chain length or introducing electron-withdrawing groups (e.g., fluorine) alters binding affinity to β-catenin .

- Data analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values .

Q. What challenges arise in resolving crystallographic disorder or polymorphism in oxazole-furan hybrids?

- Methodology :

- Disorder handling : In SHELXL, apply PART instructions to model disordered atoms. Use restraints (e.g., SIMU, DELU) to stabilize thermal parameters.

- Polymorphism screening : Conduct solvent-drop grinding with 10 solvents (e.g., acetone, toluene). Analyze via PXRD to identify polymorphic forms.

- Example : A related compound (5-(benzofuran-2-yl)-dihydrooxazol-5-ol) exhibited monoclinic (P21/c) symmetry with Z = 4; β-angle deviations (>93°) required careful unit cell parameterization .

Q. How can contradictions between computational predictions and experimental toxicity data be resolved?

- Methodology :

- Toxicity assays : Perform acute toxicity testing (OECD Guideline 423) on rodents. Compare experimental LD₅₀ values with DFT-predicted toxicity indices (e.g., ADMET properties).

- Case study : 3-Alkylthio-5-(furan-2-yl)-triazoles showed higher toxicity with heptylthio substituents (LD₅₀ = 320 mg/kg) vs. propylthio (LD₅₀ = 950 mg/kg), contradicting logP-based predictions. Molecular dynamics simulations revealed enhanced membrane permeability for longer alkyl chains .

- Mitigation : Cross-validate using QSAR models incorporating steric/electronic descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.